4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 3-position of the oxadiazole ring and a benzonitrile group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile typically involves the cyclization of amidoximes with nitriles. One common method involves the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) as catalysts. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines.
Scientific Research Applications
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile
- 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile
- 4-(3-Chloro-1,2,4-oxadiazol-5-yl)benzonitrile
Uniqueness
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications .
Biological Activity
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal and anticancer properties. This article compiles diverse research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C12H12N4O
- Molecular Weight : 199.21 g/mol
- CAS Number : 1421262-65-8
Antifungal Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antifungal properties. For instance, studies have shown that derivatives of oxadiazoles can outperform traditional antifungal agents in certain assays.
Table 1: Antifungal Activity of Oxadiazole Derivatives
Compound | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
---|---|---|---|
This compound | 40 | 21 | |
Compound A (similar structure) | 300 | 12 | |
Compound B (control) | 200 | 14 |
The above data illustrates the effectiveness of this compound against various fungal strains compared to other compounds.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models.
Case Study: Apoptosis Induction
In a study involving MCF cell lines, it was observed that treatment with this compound resulted in significant apoptosis. Flow cytometry results indicated a dose-dependent increase in apoptotic cells, highlighting its potential as an anticancer agent.
Table 2: IC50 Values for Anticancer Activity
This table summarizes the cytotoxicity of the compound compared to established anticancer drugs.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the inhibition of specific cellular pathways critical for cancer cell survival and proliferation.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications to the core structure can significantly enhance their antifungal and anticancer properties.
Key Findings:
- The presence of substituents on the phenyl ring can enhance activity against specific fungal strains.
- Variations in the ethyl group attached to the oxadiazole ring have been linked to improved cytotoxicity against cancer cells.
Properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-2-10-13-11(15-14-10)9-5-3-8(7-12)4-6-9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEJLLUUIDNJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.